1-Isopropenyl-3-isopropylbenzene
Overview
Description
1-Isopropenyl-3-isopropylbenzene is an organic compound with the molecular formula C({12})H({16}) It is a derivative of benzene, featuring both isopropenyl and isopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-3-isopropylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces isopropylbenzene, which can then undergo further alkylation with propylene to introduce the isopropenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is one such method, providing efficient conversion rates and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropenyl-3-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the isopropenyl group can be achieved using catalysts such as palladium on carbon, resulting in the formation of 1-isopropyl-3-isopropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 1-Isopropyl-3-isopropylbenzene.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
1-Isopropenyl-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest that derivatives of this compound could be used in the development of pharmaceuticals targeting specific pathways in cancer treatment.
Industry: It is utilized in the production of polymers and resins, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 1-isopropenyl-3-isopropylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal function and leading to antimicrobial effects. In chemical reactions, its reactivity is influenced by the electron-donating effects of the isopropyl and isopropenyl groups, which activate the benzene ring towards electrophilic substitution.
Comparison with Similar Compounds
1-Isopropyl-4-isopropenylbenzene: Similar structure but different positional isomers.
1-Isopropyl-2-isopropenylbenzene: Another positional isomer with distinct chemical properties.
1-Isopropyl-3-methylbenzene: Lacks the isopropenyl group, resulting in different reactivity.
Uniqueness: 1-Isopropenyl-3-isopropylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.
Properties
IUPAC Name |
1-propan-2-yl-3-prop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8,10H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXZCIRCYKRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150201 | |
Record name | 1-Isopropenyl-3-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-29-9 | |
Record name | 1-(1-Methylethenyl)-3-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropenyl-3-isopropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isopropenyl-3-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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